Cas no 23294-41-9 ((+)-Bis(R)-1-phenylethylamine)

(+)-Bis(R)-1-phenylethylamine structure
(+)-Bis(R)-1-phenylethylamine structure
Product Name:(+)-Bis(R)-1-phenylethylamine
CAS No:23294-41-9
MF:C16H19N
MW:225.328764200211
MDL:MFCD00243088
CID:52280
PubChem ID:5702599
Update Time:2025-04-18

(+)-Bis(R)-1-phenylethylamine Chemical and Physical Properties

Names and Identifiers

    • (+)-Bis[(R)-1-phenylethyl]amine
    • 4-amino-5-hexenoic acid
    • Benzenemethanamine,a-methyl-N-(1-phenylethyl)-,[R-(R*,R*)]-
    • Dibenzylamine, a,a'-dimethyl-, (+)- (8CI)
    • (R,R)-Bis(1-phenylethyl)amine
    • (R,R)-Bis(a-methylbenzyl)amine
    • (R,R)-Whitesell amine
    • (aR)-a-methyl-N-[(1R)-1-phenylethyl]benzenemethanamine
    • Bis((1R)-1-phenylethyl)amine
    • Bis[(R)-a-methylbenzyl]amine
    • (R)-Bis((R)-1-phenylethyl)amine
    • Bis((R)-alpha-methylbenzyl)amine
    • 72S7Q417U4
    • (+)-Bis[(R)-1-phenylethy]amine hydrochloride
    • (1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine
    • (r,r)-bis-(1-phenylethyl)amin
    • (+)-Bis((R)-1-phenylethyl)amine
    • (+)-Bis[(R)-alpha-methylbenzyl]amine
    • (+)-Bis((R)-alpha-methylbenzyl)amine
    • PubChem5869
    • PubChem19410
    • (R,R)-Bis(alpha-methylbenzyl)amine
    • Q27266092
    • Bis[(R)-1-phenylethyl]amine
    • SCHEMBL1200137
    • Bis(alpha-methylbenzyl)amine, (+)-
    • BIS(.ALPHA.-METHYLBENZYL)AMINE, (+)-
    • (R,R)-BIS(.ALPHA.-METHYLBENZYL)AMINE
    • (+)-bis(alpha-methylbenzyl)amine
    • AMY25620
    • EN300-100621
    • rel-Bis((R)-1-phenylethyl)amine
    • AKOS024256880
    • (R-(R*,R*))-(+)-Bis(alpha-methylbenzyl)amine
    • (+)-Bis[(R)-1-phenylethyl]amine, 99%
    • BIS((R)-.ALPHA.-METHYLBENZYL)AMINE
    • (.ALPHA.R)-.ALPHA.-METHYL-N-((1R)-1-PHENYLETHYL)BENZENEMETHANAMINE
    • DTXSID501310198
    • MFCD00243088
    • J-015069
    • (+)-Bis[(R)-1-phenylethyl]amine, ChiPros?
    • starbld0008186
    • (R-(R*,R*))-(+)-BIS(.ALPHA.-METHYLBENZYL)AMINE
    • (+)-BIS((R)-.ALPHA.-METHYLBENZYL)AMINE
    • 21003-56-5
    • BENZENEMETHANAMINE, .ALPHA.-METHYL-N-((1R)-1-PHENYLETHYL)-, (.ALPHA.R)-
    • CS-11207
    • BIS[(1R)-1-PHENYLETHYL]AMINE
    • Benzenemethanamine, alpha-methyl-N-((1R)-1-phenylethyl)-, (alphaR)-
    • 23294-41-9
    • Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-, (alphaR)-
    • EN300-7440429
    • (alphaR)-alpha-Methyl-N-((1R)-1-phenylethyl)benzenemethanamine
    • rac-bis[(1R)-1-phenylethyl]amine
    • UNII-72S7Q417U4
    • (+)-bis(?-methylbenzyl)amine
    • (R)-Bis((R)-1-phenylethyl)amine hydrochloride
    • (+)-Bis(R)-1-phenylethylamine
    • MDL: MFCD00243088
    • Inchi: 1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m1/s1
    • InChI Key: NXLACVVNHYIYJN-ZIAGYGMSSA-N
    • SMILES: N([C@H](C)C1C=CC=CC=1)[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 225.15200
  • Monoisotopic Mass: 225.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 0.985 g/mL at 25 °C(lit.)
  • Melting Point: ~260 °C
  • Boiling Point: 86 °C/0.05 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: n20/D 1.5523(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 12.03000
  • LogP: 4.48930
  • Specific Rotation: 199 º (neat)
  • Optical Activity: [α]20/D +199.0°, neat

(+)-Bis(R)-1-phenylethylamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37
  • FLUKA BRAND F CODES:3
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36/37
  • Storage Condition:Air Sensitive. Ambient temperatures.

(+)-Bis(R)-1-phenylethylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(+)-Bis(R)-1-phenylethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:23294-41-9)(+)-Bis(R)-1-phenylethylamine
Order Number:A912679
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:46
Price ($):242.0
Email:sales@amadischem.com

(+)-Bis(R)-1-phenylethylamine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23294-41-9)(+)-Bis(R)-1-phenylethylamine
A912679
Purity:99%
Quantity:25g
Price ($):242.0
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